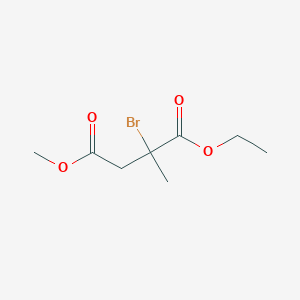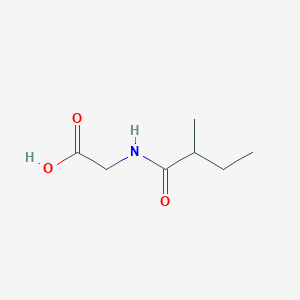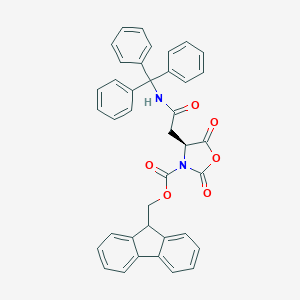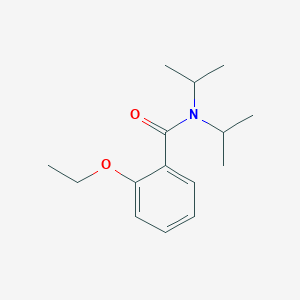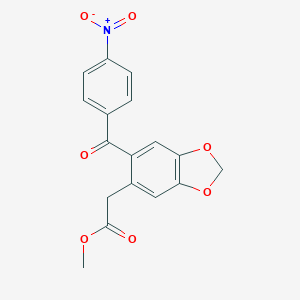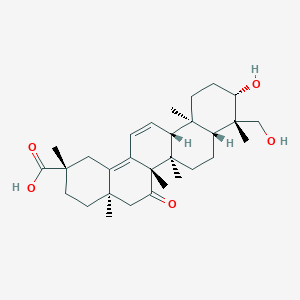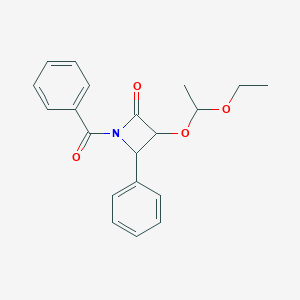
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one involves several synthetic steps. One common method includes the catalytic asymmetric two-step or one-pot method. This method involves the use of a catalyst to facilitate the formation of the side chain in a highly enantioselective manner . The reaction conditions typically involve the use of protective groups such as silyl groups to protect reactive sites during the synthesis .
Industrial Production Methods
Industrial production of this compound often involves semi-synthesis from natural precursors. The precursor, 10-deacetylbaccatin III, is extracted from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions are derivatives of this compound, which are further used in the synthesis of paclitaxel and its analogs .
Wissenschaftliche Forschungsanwendungen
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology: Studied for its role in the biosynthesis of paclitaxel and its interaction with various enzymes.
Medicine: Crucial in the development of anticancer drugs, particularly in the synthesis of paclitaxel.
Industry: Used in the large-scale production of paclitaxel for clinical use.
Wirkmechanismus
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one contributes to the mechanism of action of paclitaxel by stabilizing microtubules and preventing their disassembly. This action interferes with the mitotic phase of the cell cycle, leading to cell cycle arrest and apoptosis . The molecular targets involved include tubulin dimers and microtubules .
Vergleich Mit ähnlichen Verbindungen
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one is unique compared to other similar compounds due to its specific structure and role in the synthesis of paclitaxel. Similar compounds include:
Docetaxel: Another taxane derivative used as an anticancer drug.
Cabazitaxel: A semi-synthetic derivative of paclitaxel with improved efficacy against certain cancers.
This compound stands out due to its specific role in the synthesis of paclitaxel, which is known for its broad-spectrum anticancer activity and relatively low toxicity .
Eigenschaften
IUPAC Name |
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLUBKWRZCOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

